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molecular formula C11H12O4 B8281107 2,3-Dihydro-8-methyl-1,4-benzodioxin-6-carboxylic acid methyl ester

2,3-Dihydro-8-methyl-1,4-benzodioxin-6-carboxylic acid methyl ester

Cat. No. B8281107
M. Wt: 208.21 g/mol
InChI Key: HZJRPRVXBQCNTN-UHFFFAOYSA-N
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Patent
US07696195B2

Procedure details

A solution of 6.65 g (0.28 mol) LiOH in 100 mL water was metered into a solution of 33.60 g (0.16 mol) methyl 8-methyl-2,3-dihydro-1,4-benzodioxin-6-carboxylate in 200 mL THF and the reaction solution was stirred overnight at RT. To complete the reaction 150 mL 6 M NaOH were added and the mixture was stirred for a further 2 h at 50° C. The reaction mixture was evaporated down i.vac, the residue was combined with THF, acidified with conc. HCl while cooling with ice, the precipitate was filtered off, washed with 150 mL water and dried at 60° C. in the circulating air dryer.
Name
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[CH3:3][C:4]1[C:9]2[O:10][CH2:11][CH2:12][O:13][C:8]=2[CH:7]=[C:6]([C:14]([O:16]C)=[O:15])[CH:5]=1.[OH-].[Na+]>O.C1COCC1>[CH3:3][C:4]1[C:9]2[O:10][CH2:11][CH2:12][O:13][C:8]=2[CH:7]=[C:6]([C:14]([OH:16])=[O:15])[CH:5]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
6.65 g
Type
reactant
Smiles
[Li+].[OH-]
Step Two
Name
Quantity
33.6 g
Type
reactant
Smiles
CC1=CC(=CC2=C1OCCO2)C(=O)OC
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 2 h at 50° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated down i.vac
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with 150 mL water
CUSTOM
Type
CUSTOM
Details
dried at 60° C. in the circulating air dryer

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1=CC(=CC2=C1OCCO2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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